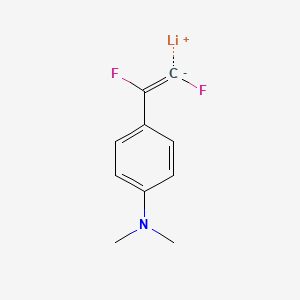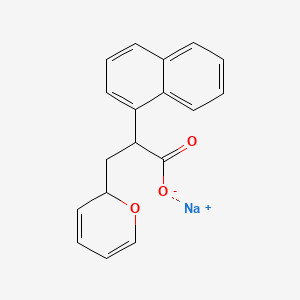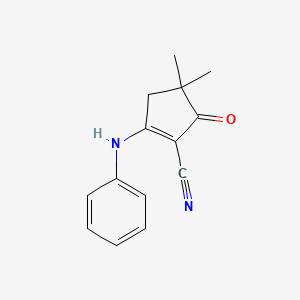
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile is an organic compound with a unique structure that combines an aniline group with a cyclopentene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile typically involves the reaction of aniline with a suitable cyclopentene derivative. One common method involves the use of 4,4-dimethyl-2-cyclopentenone as a starting material. The reaction is carried out under acidic or basic conditions, depending on the desired reaction pathway. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and optimized reaction conditions are employed to maximize the yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Substituted aniline derivatives.
Scientific Research Applications
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile involves its interaction with specific molecular targets. The aniline group can form hydrogen bonds and π-π interactions with biological molecules, while the cyclopentene ring provides structural rigidity. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Anilino-4,4-dimethylcyclopent-2-enone: Similar structure but lacks the nitrile group.
4,4-Dimethyl-2-cyclopentenone: Precursor in the synthesis of the target compound.
Aniline derivatives: Compounds with similar aniline groups but different ring structures.
Uniqueness
2-Anilino-4,4-dimethyl-5-oxocyclopent-1-ene-1-carbonitrile is unique due to the combination of an aniline group with a cyclopentene ring and a nitrile group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
64322-66-3 |
|---|---|
Molecular Formula |
C14H14N2O |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
2-anilino-4,4-dimethyl-5-oxocyclopentene-1-carbonitrile |
InChI |
InChI=1S/C14H14N2O/c1-14(2)8-12(11(9-15)13(14)17)16-10-6-4-3-5-7-10/h3-7,16H,8H2,1-2H3 |
InChI Key |
PQGJVYCSJBDDGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=C(C1=O)C#N)NC2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


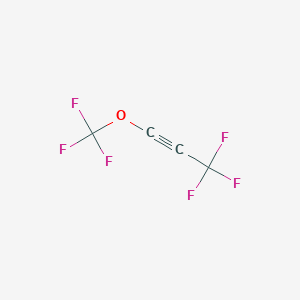

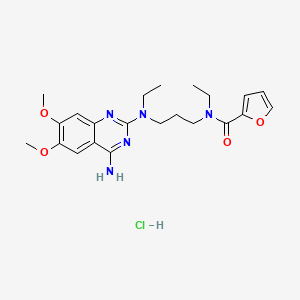
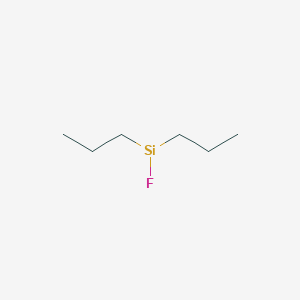

methyl}benzene](/img/structure/B14498725.png)
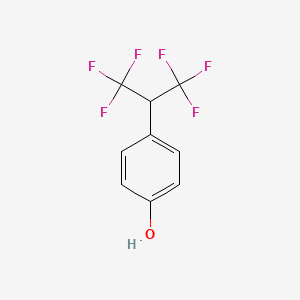


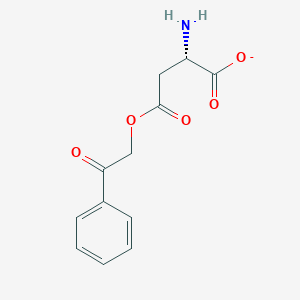

![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
